1,1'-(Pyridazine-3,6-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pyridazine-3,6-diyl)diethanone is a chemical compound with the molecular formula C8H8N2O2 It belongs to the class of pyridazine derivatives, characterized by a pyridazine ring substituted with ethanone groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Pyridazine-3,6-diyl)diethanone can be synthesized through several methods. One common approach involves the reaction of pyridazine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of 1,1’-(Pyridazine-3,6-diyl)diethanone may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Pyridazine-3,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
1,1’-(Pyridazine-3,6-diyl)diethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1,1’-(Pyridazine-3,6-diyl)diethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
1,1’-(Pyridazine-3,6-diyl)diethanone can be compared with other pyridazine derivatives, such as:
1,2-Dihydropyridazine-3,6-dione: Known for its different reactivity due to the presence of carbonyl groups.
3,6-Dimethylpyridazine: Lacks the ethanone groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-(6-acetylpyridazin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)7-3-4-8(6(2)12)10-9-7/h3-4H,1-2H3 |
InChI Key |
WDUKBCKRHKFVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.